The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves several steps that typically include the formation of the indazole and triazole rings followed by the acetic acid moiety attachment.
Methods:
The technical details may vary based on specific reagents and conditions used, such as temperature, solvents, and catalysts.
The molecular structure of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 319.32 g/mol |
IUPAC Name | 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI Key | WDXUUUIJALFWAA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
The structure features multiple rings and functional groups, contributing to its biological activity .
The chemical reactivity of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can be assessed through various reactions:
These reactions are crucial for modifying the compound for enhanced efficacy or targeting specific biological pathways.
The mechanism of action for 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid likely involves interaction with specific biological targets such as enzymes or receptors associated with disease pathways:
Data supporting these mechanisms often come from pharmacological studies that assess binding affinities and biological effects in vitro and in vivo.
The physical and chemical properties of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Density | Approximately 1.4 g/cm³ |
Boiling Point | Approximately 620 °C |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties influence its application in laboratory settings and potential therapeutic formulations .
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has several scientific uses:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4